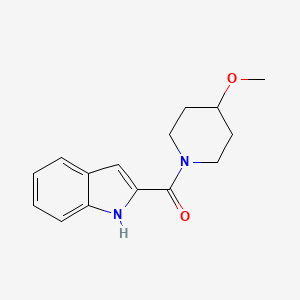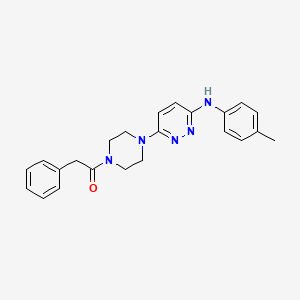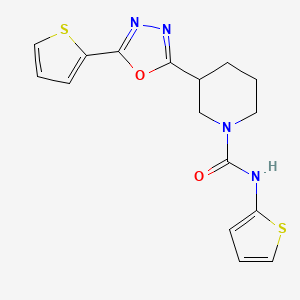
(1H-indol-2-yl)(4-methoxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-indol-2-yl)(4-methoxypiperidin-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as JWH-250 and is a synthetic cannabinoid that has been used as a research chemical. The purpose of
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonism
The compound (1H-indol-2-yl)(4-methoxypiperidin-1-yl)methanone is related to derivatives that have been identified as potent NMDA receptor antagonists, specifically targeting the NR2B subunit. This class of compounds, including (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, has shown significant activity in both binding and functional assays. Their potential therapeutic applications include pain management, as demonstrated in a formalin-induced hyperalgesia model in mice where certain derivatives performed comparably to known antagonists after oral administration. A CoMSIA model based on the binding data of these indole- and benzimidazole-2-carboxamides was developed to further understand the structure-activity relationship (SAR) and improve the ADME properties of the lead compounds (Borza et al., 2007).
Vibrational and Electronic Properties
Research involving bis-indolic derivatives, such as (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone (MIMIM), a compound structurally related to this compound, highlights their significance as precursors to melatonin receptor ligands. A combined DFT and experimental approach was employed to study the energetic and spectroscopic profiles of MIMIM. This study sheds light on the vibrational and electronic properties of such compounds, providing insights into their potential applications in drug design and development (Al-Wabli et al., 2017).
Synthetic Cannabinoid Adulterants
Compounds structurally similar to this compound have been identified as adulterants in herbal and drug-like products, indicating their use in the recreational drug market. These compounds, including benzoylindoles and naphthoylindoles, have been identified through various analytical techniques, demonstrating the diverse chemical landscape of synthetic cannabinoids. The identification and quantification of these substances in illegal products underline the challenges in regulating new psychoactive substances and the need for ongoing surveillance (Nakajima et al., 2011).
Antitumor Activity
The synthesis of new indole derivatives containing pyrazoles has been explored for their potential antitumor activity. One particular study developed a series of (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones, which were tested in-vitro for tumor cell-growth inhibition. This research contributes to the ongoing search for novel compounds with anticancer properties, highlighting the versatility of indole derivatives in medicinal chemistry (Farghaly, 2010).
Nonlinear Optical Properties
The synthesis and characterization of organic compounds for applications in nonlinear optics (NLO) have also been explored. For example, the crystal growth and characterization of new NLO piperidine derivatives show the potential of such compounds for device applications. Studies like these underscore the importance of indole and piperidine derivatives in developing materials with useful optical properties (Revathi et al., 2018).
Eigenschaften
IUPAC Name |
1H-indol-2-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-6-8-17(9-7-12)15(18)14-10-11-4-2-3-5-13(11)16-14/h2-5,10,12,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERIDMCIBYVIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2739973.png)

![1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2739976.png)

![2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2739981.png)

![4-Benzyl-4-azaspiro[2.5]octan-7-one](/img/structure/B2739983.png)
![8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B2739984.png)



![N-[4-[3-(Methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2739989.png)
![4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2739990.png)

